molecular formula C11H9ClN4 B6271855 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 58791-81-4

5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B6271855
CAS No.: 58791-81-4
M. Wt: 232.7
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Description

5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole-based compound characterized by a 3-chloro-4-methylphenyl substituent at the N1 position and a cyano group at the C4 position. Its synthesis involves reacting this compound with 2,6-difluorobenzoyl isocyanate in 1,2-dichloroethane under reflux conditions (80°C), followed by solvent removal under reduced pressure .

Properties

IUPAC Name

5-amino-1-(3-chloro-4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4/c1-7-2-3-9(4-10(7)12)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEYYPFYCWNFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501179786
Record name 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58791-81-4
Record name 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58791-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501179786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Thiophen-2-yl)benzene-1,2-diamine is an organic compound featuring a thiophene ring and a benzene-1,2-diamine moiety. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H10N2S
  • Molecular Weight : Approximately 210.26 g/mol
  • Solubility : Soluble in dimethyl sulfoxide (DMSO), facilitating its application in biological assays.

Biological Activities

The biological activity of 4-(thiophen-2-yl)benzene-1,2-diamine has been explored in several studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown activity against various bacterial strains and fungi, contributing to their potential use in treating infections resistant to conventional antibiotics .

Antiviral Properties

Studies have demonstrated that thiophene derivatives can inhibit viral replication. Notably, compounds with a similar backbone have been tested against viruses like Ebola, showing promising antiviral activity with effective concentrations (EC50) in the micromolar range . The mechanism often involves the disruption of viral protein functions essential for replication.

Anti-inflammatory Effects

4-(Thiophen-2-yl)benzene-1,2-diamine has been shown to interact with key cellular pathways involved in inflammatory responses. This interaction suggests its potential as an anti-inflammatory agent, which is critical for developing treatments for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of 4-(thiophen-2-yl)benzene-1,2-diamine is influenced by its structural features. The presence of the thiophene ring enhances its reactivity and biological interactions. Modifications to the amino groups or the thiophene moiety can significantly alter its pharmacological profile.

Compound Biological Activity Key Features
4-(Thiophen-2-yl)benzene-1,2-diamineAntimicrobial, Antiviral, Anti-inflammatoryContains thiophene and diamine groups
N1,N2-Bis(thiophen-2-ylmethylene)ethane-1,2-diamineEnhanced reactivityBis(thiophenyl) groups
N1,N2-Bis(2-fluorobenzyl)benzene-1,2-diamineAffects solubility and reactivityFluorinated benzyl groups

Case Studies

  • Antiviral Efficacy : A study evaluated various thiophene derivatives against the Ebola virus pseudotyped virus (pEBOV). The results indicated that modifications at specific positions on the thiophene ring significantly impacted antiviral activity, emphasizing the importance of structural optimization for enhancing efficacy .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of 4-(thiophen-2-yl)benzene-1,2-diamine analogs against resistant bacterial strains. The findings revealed that certain derivatives exhibited potent activity comparable to established antibiotics .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas, including:

  • Anticancer Activity : Studies have indicated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. In vitro tests have demonstrated that 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile can induce apoptosis in cancer cells, potentially through the inhibition of pro-inflammatory mediators and induction of mitochondrial dysfunction .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to reduced production of inflammatory mediators such as prostaglandins.

Pharmacological Studies

Research has highlighted the compound's diverse pharmacological properties:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess antimicrobial properties as well .
  • Antidiabetic Effects : Some studies suggest that pyrazole derivatives can influence glucose metabolism and insulin sensitivity, indicating potential applications in treating diabetes.

Material Science

The unique chemical structure of this compound also makes it a candidate for use in material science:

  • Synthesis of Functional Materials : The compound can serve as a building block for synthesizing novel materials with specific electronic or optical properties due to its reactive functional groups .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole compounds, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via caspase activation pathways.

Case Study 2: Anti-inflammatory Mechanism

A research article in Pharmacology Reports explored the anti-inflammatory effects of this pyrazole derivative. The study demonstrated that treatment with the compound significantly reduced levels of inflammatory cytokines in vitro. Furthermore, animal models showed decreased swelling and pain response when treated with the compound following an inflammatory challenge .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The pyrazole-4-carbonitrile core allows for extensive structural diversification. Key analogs and their properties are summarized below:

Table 1: Substituent Effects on Melting Points and Spectral Features
Compound Name Substituents (N1, C3) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
5-Amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile 3-Cl-4-MePh, - Not reported Not provided in evidence
5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) 2,4-(NO₂)₂Ph, 4-MeOPh 228–229 IR: 3237 cm⁻¹ (NH), 2296 cm⁻¹ (CN)
5-Amino-1-(2,4-dinitrophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (4b) 2,4-(NO₂)₂Ph, 4-ClPh Not reported IR: 1335 cm⁻¹ (NO₂)
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) 2-ClPh, 3-MeOPh (dihydropyrano core) 170.7–171.2 ¹H NMR: δ 3.74 (OCH₃), 2.14 (CH₃)
5-Amino-1-(2-bromopropanoyl)-3-phenyl-1H-pyrazole-4-carbonitrile (3e) 2-bromopropanoyl, Ph Not reported ¹H NMR: δ 1.77 (CH₃), 5.63 (CHCH₃)

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 4a, 4b) increase melting points due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., dihydropyrano in 3s) lower melting points, likely due to reduced crystal packing efficiency .
  • The cyano group (CN) consistently appears at ~2200–2300 cm⁻¹ in IR spectra across analogs .

Key Observations :

  • Acylation reactions (e.g., 3b, 3e) achieve moderate yields (~60–70%) under mild conditions .
  • Multicomponent reactions (e.g., 3s) offer higher efficiency (80% yield) but require complex workup .

Key Observations :

  • Antimicrobial activity correlates with electron-deficient aromatic substituents (e.g., triazinyl in compound 170) .
  • Anticancer potency is enhanced by acetylated or formylated derivatives (e.g., compound 79) .

Preparation Methods

Solvent Selection

Ethanol and trifluoroethanol are preferred due to their ability to stabilize intermediates via hydrogen bonding. Substituting chlorinated solvents (e.g., ethylene chloride) is avoided due to toxicity and environmental concerns. Polar aprotic solvents like dimethylformamide (DMF) may enhance reactivity but complicate purification.

Catalytic Systems

  • Base Catalysts : Triethylamine (Et₃N) neutralizes hydrochloride salts of aryl hydrazines, improving solubility and reaction kinetics.

  • Acid Catalysts : Lewis acids (e.g., AlCl₃) are occasionally used but risk side reactions with nitrile groups.

Purification and Isolation Techniques

Crude products are purified via column chromatography using hexane/ethyl acetate gradients (3:1 to 1:1 v/v). Recrystallization from ethanol/water mixtures (7:3) yields high-purity (>95%) material. Industrial-scale processes may employ continuous chromatography or crystallization under controlled pH conditions to minimize losses.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsSolventCatalystYield (%)Purity (%)
Cyclocondensation3-Chloro-4-methylphenylhydrazine + malononitrileEthanolEt₃N6895
Modified Michael AdditionAryl hydrazine hydrochloride + malononitrileTrifluoroethanolNone4790
Industrial-ScalePreformed pyrazole intermediateEthylene chloride*Rhodium7598

*Note: Ethylene chloride is phased out in modern protocols due to safety concerns.

Challenges and Limitations

  • Low Yields with Bulky Substituents : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring reduce reaction rates, necessitating extended reflux times.

  • Byproduct Formation : Competing pathways generate undesired regioisomers, requiring rigorous chromatographic separation.

  • Scalability Issues : Column chromatography becomes impractical at industrial scales, driving demand for continuous purification methods.

Recent Advances in Green Synthesis

Emerging protocols emphasize sustainability:

  • Biocatalysts : Enzymatic systems (e.g., lipases) enable regioselective pyrazole formation under aqueous conditions, though yields remain suboptimal (≤50%).

  • Microwave Assistance : Reduced reaction times (1–2 hours) and improved yields (up to 78%) are achieved via microwave irradiation, minimizing thermal degradation.

Industrial Production Considerations

Large-scale synthesis prioritizes:

  • Cost-Effective Catalysts : Recyclable solid acids (e.g., zeolites) replace corrosive liquid catalysts.

  • Waste Mitigation : Solvent recovery systems and atom-efficient pathways reduce environmental impact .

Q & A

Basic Question: What are the standard methodologies for synthesizing 5-amino-1-(3-chloro-4-methylphenyl)-1H-pyrazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step sequence starting with cyclocondensation of appropriate precursors. For example, pyrazole derivatives are often synthesized via reaction of hydrazines with β-ketonitriles or via cyclization of α,β-unsaturated carbonyl compounds under acidic or basic conditions . Key optimization parameters include:

  • Catalyst choice : Biocatalysts like guar gum improve regioselectivity and reduce reaction time compared to traditional acids .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, as seen in crystal growth protocols .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving high yields (>85%) .
  • Purification : Column chromatography or recrystallization from DMF/ethanol mixtures is recommended to isolate pure products .

Advanced Question: How can contradictions in spectroscopic data (e.g., NMR, IR) for pyrazole derivatives be resolved during structural confirmation?

Answer:
Contradictions often arise from tautomerism, polymorphism, or solvent effects. Methodological approaches include:

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to cross-validate functional groups (e.g., CN stretch at ~2220–2296 cm1^{-1}, NH2_2 at ~3237–3287 cm1^{-1}) .
  • X-ray crystallography : Resolve ambiguities in substituent positions using single-crystal diffraction (e.g., SHELX refinement with R1_1 < 0.06) .
  • Dynamic NMR studies : Detect tautomeric equilibria by variable-temperature NMR .

Basic Question: What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence material properties?

Answer:
The crystal lattice is stabilized by:

  • N–H···N hydrogen bonds : Form centrosymmetric dimers (R22_2^2(12) motif) between amino and pyrazole nitrogen atoms .
  • C–H···Cl interactions : Generate 1D chains along the crystallographic b-axis, enhancing thermal stability .
  • π-π stacking : Aromatic rings contribute to dense packing (density ~1.44 g/cm3^3) .
    These interactions affect solubility, melting points (e.g., 228–229°C for analogous compounds), and mechanical stability .

Advanced Question: How can computational modeling predict bioactivity (e.g., COX-2 inhibition) for structurally similar pyrazole derivatives?

Answer:

  • Docking studies : Use software like AutoDock to model ligand-receptor interactions. For example, the trifluoromethyl group in analogs enhances binding to COX-2’s hydrophobic pocket .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values. Electron-withdrawing groups (e.g., –NO2_2) improve anti-inflammatory activity .
  • MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to validate binding modes .

Basic Question: What analytical techniques are essential for characterizing purity and molecular conformation?

Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures >98% purity .
  • Spectroscopy :
    • 1H^1H-NMR: Confirm substitution patterns (e.g., aromatic protons at δ 6.09–8.15 ppm) .
    • IR: Identify CN (2228–2296 cm1^{-1}) and NH2_2 (3237–3287 cm1^{-1}) groups .
  • Elemental analysis : Verify empirical formulas (e.g., C11_{11}H6_{6}F3_3N5_5O2_2 for analogs) .

Advanced Question: How do substituent variations at the phenyl ring impact anticancer activity (e.g., against MCF-7 cells)?

Answer:

  • Electron-donating groups (e.g., –OCH3_3) : Reduce activity (IC50_{50} >10 μg/mL) due to decreased electrophilicity .
  • Electron-withdrawing groups (e.g., –NO2_2) : Enhance cytotoxicity (IC50_{50} = 5.00 μg/mL) by promoting DNA intercalation .
  • Halogen substitution (e.g., –Cl) : Improve selectivity via hydrophobic interactions with kinase ATP-binding pockets .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., HCN) .
  • Storage : Keep in airtight containers at 4°C to prevent hydrolysis .
  • Spill management : Neutralize with 10% NaHCO3_3 and adsorb with vermiculite .

Advanced Question: How can high-throughput crystallography pipelines improve structural determination for novel pyrazole analogs?

Answer:

  • Automated data collection : Use Bruker CCD detectors with φ-ω scans (θ up to 26.99°) to collect 9050 reflections in <24 hours .
  • SHELXT integration : Solve structures via direct methods for small molecules (Z ≤ 4) with Rint_{int} < 0.024 .
  • Twinned data refinement : Apply SHELXL’s HKLF5 format for high-resolution macromolecular datasets .

Basic Question: What are the limitations of current synthetic routes, and how can they be addressed?

Answer:

  • Low regioselectivity : Use biocatalysts (e.g., lipases) to direct substituent positioning .
  • Scalability issues : Switch from batch to flow reactors for improved heat/mass transfer .
  • Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl precursor) .

Advanced Question: How can contradictions between in vitro bioactivity and computational predictions be reconciled?

Answer:

  • Metabolite profiling : Use LC-MS to identify active metabolites not accounted for in docking studies .
  • Off-target effects : Perform kinome-wide screening (e.g., using KINOMEscan) to detect unintended kinase inhibition .
  • Solubility correction : Adjust computational models for logP discrepancies (e.g., experimental logP = 2.5 vs. predicted 3.1) .

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